ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups and heteroatoms makes it a versatile molecule for various chemical reactions and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 3-chloro-1-benzothiophene-2-yl precursor, followed by the formation of the 1,3,4-oxadiazole ring. The thiophene ring is then introduced, and the final product is obtained through esterification and acylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur and nitrogen atoms in the compound can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-([[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]amino)-4-methyl-1,3-thiazole-5-carboxylate
- Thiophene derivatives : Compounds containing the thiophene ring system, such as Tipepidine and Tioconazole .
Uniqueness
Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups. This structure provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H18ClN3O4S3 |
---|---|
Molecular Weight |
520.0 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H18ClN3O4S3/c1-2-29-21(28)16-11-7-5-9-13(11)33-20(16)24-15(27)10-31-22-26-25-19(30-22)18-17(23)12-6-3-4-8-14(12)32-18/h3-4,6,8H,2,5,7,9-10H2,1H3,(H,24,27) |
InChI Key |
ZGQOQLQGSNFSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(O3)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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